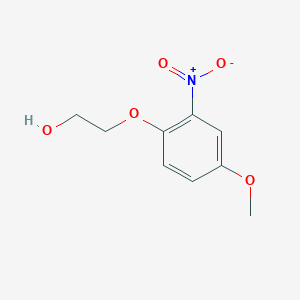

2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol

Description

Contextualization within Contemporary Organic Synthesis and Materials Chemistry

In the field of organic synthesis, nitrophenyl ethers are recognized as important intermediates, particularly in the creation of dyes. google.com The synthesis of such ethers often involves the reaction of a nitrophenol with an alkyl halide. google.com The structure of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol, with its reactive hydroxyl group and the potential for the nitro group to be reduced to an amine, positions it as a versatile building block for more complex molecules. For instance, related methoxy-phenyl compounds are used in the synthesis of various organic compounds, including those with potential antioxidant activity. atlantis-press.com

In materials chemistry, the broader class of nitroaromatic compounds is significant. tamu.edu The presence of the nitro group, a strong electron-withdrawing group, can impart unique optical and electronic properties to materials. nih.gov For example, some nitroaniline derivatives are studied for their nonlinear optical properties. The ether linkage in this compound provides flexibility, a desirable trait in the development of polymers and plasticizers. A related compound, 2-nitrophenyl octyl ether (NPOE), is utilized as a plasticizer in polymer inclusion membranes, enhancing ion transport due to its high dielectric constant. researchgate.net This suggests that this compound could be explored for similar applications in advanced materials.

Rationale for Detailed Academic Investigation of the Compound's Chemical Behavior

A detailed investigation into the chemical behavior of this compound is warranted due to the interplay of its functional groups. The nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. acs.org Understanding the reactivity of this specific compound can provide insights into reaction mechanisms and help in designing synthetic routes for novel compounds.

The presence of both a hydroxyl group and a nitro group makes it a candidate for creating bifunctional molecules. The hydroxyl group can be derivatized to introduce other functionalities, while the nitro group can be transformed into an amino group, opening up pathways to a wide range of chemical transformations. Furthermore, nitroaromatic compounds are known for their biological activities, and modifications to their structure can lead to the development of new compounds with potential pharmaceutical applications. nih.gov For example, nitrophenyl ether structures are being investigated as PD-1/PD-L1 inhibitors for tumor immunotherapy. wipo.int

Overview of Key Research Areas Pertaining to Nitrophenoxy-Ether Structures

Research on nitrophenoxy-ether structures is diverse and spans several key areas. One significant area is their application in herbicide development, where they act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase, which is essential for chlorophyll (B73375) synthesis. wikipedia.org Another important research avenue is their use as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The synthesis and chemical modification of these structures are continually being explored to create new molecules with desired properties. mdpi.com

In the realm of materials science, nitrophenoxy-ethers are investigated for their potential in creating advanced materials. Their unique electronic and optical properties make them interesting for applications in nonlinear optics and as components in specialized polymers. The study of their electrochemical behavior is another active area of research, providing insights into their redox properties and potential use in sensors or electronic devices. Additionally, the environmental fate and biodegradation of nitroaromatic compounds, a class to which nitrophenoxy-ethers belong, are of significant interest due to their widespread use and potential environmental impact. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

109364-96-7 |

|---|---|

Molecular Formula |

C9H11NO5 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

2-(4-methoxy-2-nitrophenoxy)ethanol |

InChI |

InChI=1S/C9H11NO5/c1-14-7-2-3-9(15-5-4-11)8(6-7)10(12)13/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

WLAVZKYXYUGWHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCO)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Methoxy 2 Nitrophenoxy Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-(4-methoxy-2-nitrophenoxy)ethan-1-ol, the most logical disconnection is at the ether C-O bond, which is the key structural feature of the molecule.

This disconnection leads to two primary synthons: a nucleophilic phenoxide and an electrophilic two-carbon unit, or alternatively, an electrophilic aromatic system and a nucleophilic two-carbon alcohol. These synthons correspond to the following readily available starting materials:

Disconnection 1: 4-methoxy-2-nitrophenol (B75764) as the nucleophile and a 2-haloethanol (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) or ethylene (B1197577) oxide as the electrophile. This is the most common and direct approach.

Disconnection 2: 1-halo-4-methoxy-2-nitrobenzene as the electrophile and ethylene glycol as the nucleophile.

The first disconnection is generally preferred due to the higher reactivity of alkyl halides in nucleophilic substitution reactions compared to the activation required for aryl halides. The presence of the electron-withdrawing nitro group in the ortho position of the phenol (B47542) can enhance the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide.

Classical Ether Synthesis Protocols and Their Adaptation for the Compound

Traditional methods for ether synthesis remain highly relevant for the preparation of molecules like this compound. The Williamson ether synthesis and the Mitsunobu reaction are two of the most established and versatile protocols.

Optimized Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this would involve the reaction of the sodium or potassium salt of 4-methoxy-2-nitrophenol with a 2-haloethanol.

Reaction Scheme:

Where X = Cl, Br, I and M+ = Na+, K+

Optimization of the Williamson ether synthesis for this specific target molecule would involve careful selection of the base, solvent, and reaction temperature to maximize the yield and minimize side reactions, such as elimination.

| Parameter | Condition | Rationale |

| Base | K2CO3, NaH | Potassium carbonate is a mild and effective base for deprotonating phenols. Sodium hydride offers a stronger, non-nucleophilic option to ensure complete formation of the phenoxide. |

| Solvent | Acetone (B3395972), DMF, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. |

| Leaving Group | I > Br > Cl | Iodide is the best leaving group, leading to faster reaction rates. However, 2-bromoethanol is often a good compromise between reactivity and cost. |

| Temperature | Room temperature to 60 °C | Gentle heating is often sufficient to drive the reaction to completion without promoting side reactions. |

Table 1: Optimized Conditions for Williamson Ether Synthesis of this compound

Detailed research on analogous systems suggests that using potassium carbonate in acetone or DMF at reflux temperature provides good to excellent yields for the etherification of substituted nitrophenols.

Mitsunobu Reaction and Related Condensation Methodologies

The Mitsunobu reaction offers a powerful alternative for the formation of the ether linkage, particularly when mild reaction conditions are required. This reaction couples a primary or secondary alcohol with a nucleophile, in this case, a phenol, using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Reaction Scheme:

A key advantage of the Mitsunobu reaction is that it proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups. The pKa of the phenolic proton of 4-methoxy-2-nitrophenol is lowered by the electron-withdrawing nitro group, making it a suitable nucleophile for this reaction.

| Reagent | Role | Typical Conditions |

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh3) |

| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Anhydrous | Tetrahydrofuran (THF), Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature and then allowed to warm to room temperature. |

Table 2: General Conditions for Mitsunobu Reaction

While highly effective, a drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can sometimes complicate purification.

Modern Catalytic Approaches for C-O Bond Formation

In recent years, transition metal-catalyzed and organocatalytic methods have emerged as powerful tools for the construction of C-O bonds, offering potential advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Etherification Reactions

Palladium and copper-based catalytic systems have been extensively developed for the formation of aryl ethers through cross-coupling reactions. These methods can be adapted for the synthesis of this compound, typically by coupling an aryl halide with an alcohol (Ullmann condensation and Buchwald-Hartwig amination analogues).

In the context of our target molecule, this would involve the reaction of 1-halo-4-methoxy-2-nitrobenzene with ethylene glycol in the presence of a suitable catalyst, ligand, and base.

| Catalyst System | Ligand | Base | Solvent | Temperature |

| Copper-based | Phenanthroline, DMEDA | Cs2CO3, K3PO4 | Dioxane, Toluene | 80-120 °C |

| Palladium-based | Buchwald-type phosphine ligands (e.g., XPhos, SPhos) | NaOtBu, K3PO4 | Toluene, Dioxane | 80-110 °C |

Table 3: Representative Conditions for Transition Metal-Catalyzed Etherification

Copper-catalyzed Ullmann-type couplings are often more cost-effective, while palladium-catalyzed systems may offer broader functional group tolerance and milder reaction conditions. The choice of ligand is crucial for the success of these reactions, as it modulates the reactivity and stability of the metal catalyst.

Organocatalytic Strategies

Organocatalysis has emerged as a vibrant field in organic synthesis, offering metal-free alternatives for a variety of transformations. For the synthesis of ethers, organocatalytic approaches are less common than their transition-metal counterparts but are an area of active research.

For the synthesis of this compound, a potential organocatalytic approach could involve the use of a phase-transfer catalyst (PTC) to facilitate the Williamson ether synthesis. A PTC, such as a quaternary ammonium (B1175870) salt, can transport the phenoxide from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs more readily.

Another emerging area is the use of Brønsted or Lewis acid organocatalysts to activate the alcohol for nucleophilic attack. However, the application of these methods to the synthesis of the target molecule is still largely exploratory.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry offers a framework for designing chemical processes that are more environmentally benign. uniroma1.it The application of these principles to the synthesis of this compound can lead to significant improvements in sustainability. A plausible traditional synthesis route for this compound is the Williamson ether synthesis, involving the reaction of 4-methoxy-2-nitrophenol with a 2-haloethanol (like 2-chloroethanol (B45725) or 2-bromoethanol) in the presence of a base. Green chemistry principles can be applied to enhance this conventional pathway.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. researchgate.net

Aqueous Conditions: The Williamson ether synthesis can be adapted to run in aqueous media, potentially with the use of a phase-transfer catalyst (PTC). A PTC, such as a quaternary ammonium salt, facilitates the reaction between the water-insoluble phenoxide and the haloethanol. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent green alternative. Research on related syntheses has demonstrated the feasibility of conducting nucleophilic aromatic substitution reactions in water.

Solvent-Free Conditions: Another advanced approach is to conduct the synthesis under solvent-free, or neat, conditions. This can be achieved by grinding the solid reactants (4-methoxy-2-nitrophenol and a solid base like potassium carbonate) together with the liquid 2-haloethanol. mdpi.com This method, often referred to as mechanochemistry, can be facilitated by microwave irradiation or ultrasound, which can accelerate the reaction rate and often leads to higher yields in shorter reaction times with simplified work-up procedures. mdpi.com

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

| Parameter | Conventional Method | Green Alternative (Aqueous) | Green Alternative (Solvent-Free) |

| Solvent | Acetone, DMF, or other polar aprotic solvents | Water | None |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | None |

| Energy Source | Conventional heating (reflux) | Conventional heating or microwave | Grinding, microwave, or ultrasound |

| Work-up | Solvent evaporation, extraction | Simple extraction | Filtration, washing with minimal solvent |

| Environmental Impact | High (VOC emissions, solvent waste) | Low | Very Low |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comlibretexts.org The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. rsc.org

In the synthesis of this compound from 4-methoxy-2-nitrophenol and 2-chloroethanol with sodium hydroxide (B78521), the reaction is:

C₇H₇NO₄ + C₂H₅ClO + NaOH → C₉H₁₁NO₄ + NaCl + H₂O

The byproducts are sodium chloride and water. While the atom economy of this substitution reaction is inherently less than 100%, strategies can be employed to minimize waste. scranton.edu

Waste Reduction Strategies:

Catalytic Approaches: Investigating catalytic routes that could activate the phenol or the ethanol (B145695) precursor without the need for stoichiometric reagents would significantly improve atom economy. For instance, developing a catalytic system that allows for the direct coupling of the phenol with ethylene glycol would produce only water as a byproduct, dramatically increasing the atom economy.

Recycling of Byproducts: While NaCl is a low-value byproduct, in an industrial setting, its recovery and purification could be considered.

Process Optimization: Careful optimization of reaction conditions (temperature, stoichiometry, reaction time) can maximize the yield of the desired product and minimize the formation of side products, thus reducing waste. monash.edu

Table 2: Illustrative Atom Economy Calculation

| Reactant/Product | Formula | Molar Mass ( g/mol ) |

| 4-Methoxy-2-nitrophenol | C₇H₇NO₄ | 169.14 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 |

| Sodium Hydroxide | NaOH | 40.00 |

| Total Reactant Mass | 289.65 | |

| This compound | C₉H₁₁NO₄ | 197.19 |

| Sodium Chloride | NaCl | 58.44 |

| Water | H₂O | 18.02 |

| Total Product Mass | 273.65 |

Note: The discrepancy in total mass is due to rounding of atomic weights. For the purpose of calculation, we will use the reactant mass.

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = (197.19 / 289.65) x 100 ≈ 68.1%

Stereoselective Synthesis and Chiral Induction (if applicable for derivatives)

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, derivatives of this compound could possess chiral centers, making stereoselective synthesis a relevant consideration. For example, if the ethan-1-ol side chain were to be further substituted, a chiral center could be introduced.

For a hypothetical chiral derivative, such as (R)- or (S)-1-(4-methoxy-2-nitrophenoxy)propan-2-ol, several stereoselective synthetic strategies could be employed:

Chiral Pool Synthesis: This approach would involve starting with a readily available enantiopure building block, such as (R)- or (S)-propylene oxide. The reaction of 4-methoxy-2-nitrophenol with the chosen enantiomer of propylene (B89431) oxide would lead to the desired chiral product. This is often one of the most efficient methods for producing enantiomerically pure compounds.

Asymmetric Catalysis: An alternative would be the use of a chiral catalyst to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. For instance, an asymmetric epoxidation of an allylic precursor followed by ring-opening with the phenoxide could establish the desired stereocenter.

Chiral Resolution: A classical approach involves the synthesis of a racemic mixture of the derivative, followed by separation of the enantiomers. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization, followed by removal of the resolving agent.

Mechanistic Insights into the Reactivity and Transformations of 2 4 Methoxy 2 Nitrophenoxy Ethan 1 Ol

Chemical Reactivity of the Nitroaromatic Moiety

The presence of a nitro group on the aromatic ring significantly influences its chemical reactivity, rendering it susceptible to reduction and, under specific conditions, nucleophilic attack.

Reduction Pathways of the Nitro Group and Subsequent Functionalization

The nitro group of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol is readily reducible, offering a versatile handle for further functionalization. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions, leading to a variety of products.

Commonly, the complete reduction of the nitro group to a primary amine is achieved through catalytic hydrogenation. This transformation is typically carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The resulting product, 2-(2-amino-4-methoxyphenoxy)ethan-1-ol, is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes.

Alternatively, partial reduction can be achieved to yield the corresponding hydroxylamine, 2-(2-(hydroxyamino)-4-methoxyphenoxy)ethan-1-ol. This is often accomplished using milder reducing agents or by carefully controlling the reaction conditions. For instance, catalytic reduction with specific catalysts or the use of reagents like zinc dust in the presence of ammonium (B1175870) chloride can favor the formation of the hydroxylamine.

Under different reductive conditions, other functional groups can be obtained. For example, reduction with certain metal hydrides may lead to the formation of azo compounds through the coupling of partially reduced intermediates.

Table 1: Common Reduction Pathways for the Nitro Group in Aromatic Compounds

| Product Functional Group | Typical Reagents and Conditions |

|---|---|

| Amine (-NH₂) | H₂, Pd/C or Raney Ni; Fe/HCl; Sn/HCl; Zn/HCl |

| Hydroxylamine (-NHOH) | Zn/NH₄Cl; Catalytic reduction with specific catalysts |

| Azo Compound (-N=N-) | NaBH₄/Catalyst; Metal hydrides |

The amino group of the fully reduced product can undergo a wide range of subsequent functionalization reactions. These include diazotization followed by substitution (Sandmeyer and related reactions), acylation to form amides, and alkylation to form secondary or tertiary amines, further expanding the synthetic utility of the original molecule.

Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The nitro group, being in the ortho position to the ether linkage, can effectively stabilize the negative charge of the Meisenheimer complex intermediate that is formed during the attack of a nucleophile.

The SNAr mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Departure of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring.

In the case of this compound, the phenoxy-ethanol moiety itself could potentially act as a leaving group. However, alkoxides are generally poor leaving groups. For a successful SNAr reaction to occur, either a very strong nucleophile or harsh reaction conditions would be necessary to displace the 2-hydroxyethoxy group. More commonly in SNAr reactions, a better leaving group, such as a halide, is present on the ring.

Transformations Involving the Ether Linkage

Cleavage Reactions and Their Mechanistic Investigations

The aryl-alkyl ether linkage can be cleaved under strongly acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). The mechanism of this cleavage depends on the nature of the alkyl group.

For this compound, the alkyl group is a primary ethanol (B145695) moiety. The cleavage reaction is initiated by the protonation of the ether oxygen by the strong acid, which makes the alcohol a better leaving group. Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile.

Given that a primary carbocation is unstable, the reaction is likely to proceed via an S_N2 mechanism . The nucleophilic halide ion will attack the less sterically hindered carbon of the protonated ether, which is the carbon of the ethyl group. This results in the formation of 4-methoxy-2-nitrophenol (B75764) and 2-haloethan-1-ol.

The general steps for the S_N2 cleavage are:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid.

Nucleophilic attack: The halide ion attacks the primary carbon of the ethanol side chain in a concerted step, leading to the cleavage of the C-O bond.

An alternative S_N1 mechanism, involving the formation of a carbocation, is unlikely for the cleavage of the ethyl-aryl ether bond due to the instability of the primary carbocation.

Rearrangement Pathways of the Phenoxy-Ethanol Structure

While less common, rearrangement reactions of phenoxy-ethanol structures can occur under certain conditions, often catalyzed by acids or involving photochemical activation. For this compound, potential rearrangements could involve the migration of the ethanol side chain or other substituents on the ring.

One theoretical possibility is a Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. In a suitably designed derivative of this compound, where the terminal hydroxyl group is converted into a more potent nucleophile, an intramolecular attack on the aromatic ring could occur, leading to a rearranged product. However, for the parent compound, this is not a facile process.

Reactivity at the Terminal Hydroxyl Group

The primary hydroxyl group at the terminus of the ethanol side chain exhibits the typical reactivity of a primary alcohol. It can readily undergo oxidation, esterification, and etherification reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 2-(4-methoxy-2-nitrophenoxy)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the carboxylic acid, forming 2-(4-methoxy-2-nitrophenoxy)acetic acid.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by a strong acid. For example, reaction with acetic anhydride (B1165640) would yield 2-(4-methoxy-2-nitrophenoxy)ethyl acetate.

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would result in the formation of a new ether linkage at the end of the side chain.

Table 2: Typical Reactions of the Terminal Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Oxidation (to Carboxylic Acid) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Esterification | Carboxylic acid/Acid chloride/Anhydride, Acid catalyst | Ester (-COOR) |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Ether (-OR) |

Esterification and Etherification Reactions

The primary alcohol moiety in this compound is a key site for nucleophilic reactions, particularly esterification and, to a lesser extent, etherification.

Esterification is a common transformation for primary alcohols, proceeding through the reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The reaction with a carboxylic acid is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The general mechanism for acid-catalyzed esterification involves the following steps:

Protonation of the carboxylic acid.

Nucleophilic attack by the alcohol to form a tetrahedral intermediate.

Proton transfer and subsequent elimination of water to yield the ester.

Alternatively, enzymatic catalysis, for instance, using lipases, offers a milder and often more selective route to ester synthesis. medcraveonline.comresearchgate.net The use of more reactive acylating agents like acid chlorides or anhydrides can proceed without a catalyst or with a non-nucleophilic base to scavenge the acidic byproduct.

While the primary alcohol is the principal site of reaction, the phenolic ether linkage is generally stable under these conditions. However, strongly acidic conditions and high temperatures could potentially lead to cleavage of the ether bond as a side reaction.

Etherification of the primary alcohol group is also mechanistically plausible, most commonly via a Williamson ether synthesis. This would involve deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. However, given the presence of the electron-withdrawing nitro group on the aromatic ring, the acidity of the phenolic protons is significantly increased, which could lead to competing reactions if a strong base is used.

Table 1: Representative Conditions for Esterification of this compound Note: The following data is illustrative and based on typical reactions of analogous primary alcohols, as specific experimental data for this compound is not readily available in the cited literature.

| Acylating Agent | Catalyst/Conditions | Expected Product | Representative Yield (%) |

| Acetic Acid | Sulfuric Acid, Reflux | 2-(4-Methoxy-2-nitrophenoxy)ethyl acetate | 70-85 |

| Acetic Anhydride | Pyridine (B92270), Room Temp. | 2-(4-Methoxy-2-nitrophenoxy)ethyl acetate | 85-95 |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | 2-(4-Methoxy-2-nitrophenoxy)ethyl benzoate | 90-98 |

| Palmitic Acid | Lipase, Organic Solvent | 2-(4-Methoxy-2-nitrophenoxy)ethyl palmitate | 60-80 |

Oxidation Mechanisms and Selective Processes

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgyoutube.comlibretexts.orgyoutube.com

Oxidation to the Aldehyde: Selective oxidation to the corresponding aldehyde, 2-(4-methoxy-2-nitrophenoxy)acetaldehyde, requires the use of mild oxidizing agents in anhydrous conditions to prevent overoxidation. wikipedia.org Common reagents for this transformation include:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine and hydrochloric acid, typically used in dichloromethane.

Dess-Martin periodinane (DMP): A hypervalent iodine compound that offers mild reaction conditions and high yields.

Swern oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine.

The mechanism of these oxidations generally involves the formation of an intermediate ester (e.g., a chromate (B82759) ester for PCC) followed by an elimination step where a proton is removed from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond.

Oxidation to the Carboxylic Acid: Stronger oxidizing agents will typically oxidize the primary alcohol directly to the carboxylic acid, 2-(4-methoxy-2-nitrophenoxy)acetic acid. wikipedia.orglibretexts.org Reagents for this transformation include:

Potassium permanganate (KMnO₄): A powerful oxidant, often used in basic or acidic aqueous solutions.

Chromic acid (H₂CrO₄), also known as the Jones reagent: Prepared from chromium trioxide in aqueous sulfuric acid.

Ruthenium tetroxide (RuO₄): A highly potent oxidizing agent.

These reactions proceed via the intermediate aldehyde, which is then hydrated in the aqueous medium to form a geminal diol. This hydrate (B1144303) is subsequently oxidized to the carboxylic acid. wikipedia.org The electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the benzylic ether linkage, potentially making it more susceptible to cleavage under harsh oxidative conditions.

Table 2: Expected Products from the Oxidation of this compound Note: This table presents expected outcomes based on the general reactivity of primary alcohols with various oxidizing agents. Specific experimental results for the title compound may vary.

| Oxidizing Agent | Solvent | Expected Major Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 2-(4-Methoxy-2-nitrophenoxy)acetaldehyde |

| Dess-Martin Periodinane | Dichloromethane | 2-(4-Methoxy-2-nitrophenoxy)acetaldehyde |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane | 2-(4-Methoxy-2-nitrophenoxy)acetaldehyde |

| Potassium Permanganate (KMnO₄) | aq. NaOH, heat | 2-(4-Methoxy-2-nitrophenoxy)acetic acid |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone (B3395972) | 2-(4-Methoxy-2-nitrophenoxy)acetic acid |

Photochemical and Thermal Reactivity of this compound

The presence of the nitroaromatic system imparts significant photochemical and thermal reactivity to the molecule.

Photochemical Reactivity: Nitroaromatic compounds are known to undergo various photochemical reactions upon absorption of UV light. For derivatives of nitroanisole, photochemical nucleophilic aromatic substitution (SNAr) is a well-documented process. oup.com Irradiation of this compound in the presence of a nucleophile, such as hydroxide (B78521) ion, could potentially lead to the displacement of either the nitro group or the methoxy (B1213986) group. The regioselectivity of such reactions is often dependent on the solvent, the nature of the nucleophile, and the substitution pattern on the aromatic ring. oup.com

Furthermore, ortho-nitrobenzyl derivatives are known to be photolabile, often undergoing intramolecular hydrogen abstraction by the excited nitro group. researchgate.netrsc.org This can lead to rearrangement and cleavage reactions. The quantum yield of these photoreactions can be highly dependent on the structure of the molecule and the reaction conditions.

Thermal Reactivity: Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition. dtic.miltamu.eduresearchgate.net The thermal stability of this compound will be largely determined by the C-NO₂ bond dissociation energy. tamu.edu At elevated temperatures, the primary decomposition pathway is likely to involve the homolytic cleavage of the C-NO₂ bond. dtic.mil Another potential decomposition route for ortho-nitro compounds is an intramolecular rearrangement. dtic.miltamu.edu The presence of the ether linkage may also provide an additional pathway for thermal degradation. The decomposition of such compounds can be autocatalytic and may be influenced by the presence of impurities. tamu.edu

Table 3: Summary of Potential Photochemical and Thermal Reactivity Note: The described reactivity is inferred from studies on analogous nitroaromatic compounds.

| Condition | Type of Reactivity | Potential Transformations |

| UV Irradiation (with Nu⁻) | Photochemical | Nucleophilic aromatic substitution (loss of -NO₂ or -OCH₃) |

| UV Irradiation | Photochemical | Intramolecular rearrangement, cleavage |

| High Temperature | Thermal | Homolytic cleavage of C-NO₂ bond, decomposition |

| High Temperature | Thermal | Intramolecular rearrangement, ether bond cleavage |

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature, general principles can be applied to understand the factors governing its transformations.

Kinetics: The rates of the key reactions would be influenced by several factors:

Oxidation: The kinetics of alcohol oxidation are complex and depend on the specific oxidant used. For instance, the oxidation of phenolic compounds by hydroxyl radicals is known to be very fast, with second-order rate constants in the range of 10⁹–10¹⁰ L mol⁻¹ s⁻¹. mdpi.com The electronic effects of the substituents on the aromatic ring play a crucial role. The electron-withdrawing nitro group would decrease the electron density on the benzene (B151609) ring, which could influence the rate of reactions involving the aromatic system.

Thermodynamics:

Esterification: The esterification of an alcohol with a carboxylic acid is a reversible reaction with an equilibrium constant close to unity for primary alcohols. To drive the reaction to completion, it is often necessary to remove one of the products (e.g., water) or use a large excess of one of the reactants. The reaction is generally considered to be slightly exothermic.

Oxidation: The oxidation of alcohols to aldehydes and carboxylic acids is a thermodynamically favorable process, with a negative Gibbs free energy change. These reactions are typically highly exothermic.

Thermal Decomposition: The thermal decomposition of nitroaromatic compounds is a highly exothermic process, which is the basis for their use as energetic materials. tamu.edu This release of energy can lead to a rapid increase in temperature and pressure, posing a potential thermal hazard.

Table 4: Illustrative Kinetic and Thermodynamic Parameters for Key Reactions Note: This table provides hypothetical, yet chemically reasonable, parameters to illustrate the kinetic and thermodynamic profiles of the discussed reactions. These are not experimentally determined values for this compound.

| Reaction | Parameter | Illustrative Value | Significance |

| Acid-catalyzed Esterification | Rate Law | Rate = k[Alcohol][Acid][H⁺] | Dependent on reactant and catalyst concentrations |

| Activation Energy (Ea) | 40 - 60 kJ/mol | Moderate energy barrier, reaction rate sensitive to temperature | |

| Enthalpy of Reaction (ΔH) | -5 to -20 kJ/mol | Slightly exothermic, equilibrium position is temperature-dependent | |

| Oxidation with Jones Reagent | Rate Law | Complex, multi-step | Rate depends on the formation of the chromate ester intermediate |

| Activation Energy (Ea) | 20 - 40 kJ/mol | Relatively low energy barrier | |

| Enthalpy of Reaction (ΔH) | -200 to -400 kJ/mol | Highly exothermic | |

| Thermal Decomposition | Activation Energy (Ea) | 150 - 250 kJ/mol | High energy barrier, indicating stability at moderate temperatures |

| Enthalpy of Decomposition (ΔH) | -250 to -500 kJ/mol | Highly exothermic, significant energy release |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Methoxy 2 Nitrophenoxy Ethan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds, offering the precise mass of the parent ion, which allows for the determination of its elemental composition. For 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol, with a molecular formula of C₉H₁₁NO₅, the theoretical exact mass is 213.06372 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Orbitrap or FT-ICR), can measure the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between different potential molecular formulas that may have the same nominal mass.

Beyond molecular formula confirmation, HRMS provides vital structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the isolated molecular ion, a characteristic pattern of product ions is generated. This pattern serves as a molecular fingerprint, helping to piece together the compound's structure. The fragmentation of this compound would likely proceed through specific pathways dictated by its functional groups.

Key Predicted Fragmentation Pathways:

Loss of the hydroxyethyl (B10761427) group: Cleavage of the ether bond could lead to the formation of a stable 4-methoxy-2-nitrophenolate ion.

Cleavage of the side chain: Fragmentation of the ethan-1-ol side chain could result in the loss of water (H₂O) or formaldehyde (B43269) (CH₂O).

Loss of the nitro group: The nitro group (NO₂) can be lost, leading to a significant fragment ion.

The precise masses of these fragments, as determined by HRMS, allow for the confident assignment of their elemental compositions, thereby confirming the connectivity of the parent molecule.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Theoretical m/z |

|---|---|---|

| [C₇H₆NO₄]⁻ | Cleavage of the C-O ether bond (loss of C₂H₅O) | 168.0297 |

| [C₉H₁₀NO₄]⁺ | Loss of a hydroxyl radical from [M+H]⁺ | 196.0559 |

| [C₉H₁₁O₄]⁺ | Loss of NO from [M+H]⁺ | 183.0657 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, multi-dimensional techniques are required for the complete and unambiguous assignment of the complex structure of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (position 3) | ~7.5 | ~118 |

| Aromatic CH (position 5) | ~6.8 | ~110 |

| Aromatic CH (position 6) | ~7.2 | ~115 |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | ~56 |

| Methylene (B1212753) (-OCH₂-) | ~4.2 | ~70 |

| Methylene (-CH₂OH) | ~3.9 | ~61 |

Two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the two methylene groups of the ethan-1-ol side chain (-OCH₂-CH₂OH), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s). For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~70 ppm.

A correlation from the methoxy protons (~3.9 ppm) to the aromatic carbon at position 4.

Correlations from the methylene protons of the side chain (~4.2 ppm) to the aromatic carbon at position 1, confirming the ether linkage.

Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining conformational preferences and stereochemistry. For this molecule, NOESY could reveal spatial proximity between the protons of the ethan-1-ol side chain and the methoxy group or the aromatic proton at position 6, providing insight into the preferred orientation of the side chain relative to the aromatic ring.

While solution-state NMR provides information on the average structure of a molecule, Solid-State NMR (SSNMR) offers a detailed look at the molecule in its solid form. mst.eduplu.mx This technique is highly sensitive to the local environment of each nucleus and is therefore exceptionally powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net

Different polymorphs or an amorphous form of this compound would exhibit distinct SSNMR spectra. This is because the arrangement of molecules in the crystal lattice affects the chemical shielding of the nuclei. mst.edu By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C spectra can be obtained from solid powders. researchgate.net These spectra can be used to:

Identify and quantify different polymorphic forms in a bulk sample.

Characterize amorphous content.

Study molecular dynamics and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, yielding a three-dimensional map of electron density from which the precise positions of all atoms in the crystal lattice can be determined. rsc.org For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS.

Conformation: The exact solid-state conformation of the molecule, including the orientation of the nitro and methoxy groups relative to the phenyl ring and the conformation of the flexible ethan-1-ol side chain.

Crystal Packing: The arrangement of molecules within the unit cell. This reveals crucial information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. researchgate.net These interactions govern the physical properties of the solid material, such as melting point and solubility.

As this compound is achiral, its crystal structure would be expected to crystallize in a centrosymmetric space group. researchgate.netnih.gov If a chiral derivative were synthesized, SCXRD could be used to determine its absolute configuration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com These techniques are complementary and are excellent for identifying the functional groups present in a molecule, as each group has characteristic absorption or scattering frequencies. spectroscopyonline.com

For this compound, the spectra would be dominated by vibrations characteristic of its constituent parts.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3100-3000 | IR/Raman |

| Aliphatic C-H | C-H Stretch | 3000-2850 | IR/Raman |

| Aromatic Ring | C=C Stretch | 1600-1450 | IR/Raman |

| Nitro (-NO₂) | Asymmetric Stretch | 1570-1500 | Strong in IR |

| Nitro (-NO₂) | Symmetric Stretch | 1370-1300 | Strong in IR |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275-1200 | Strong in IR |

Computational and Theoretical Studies on 2 4 Methoxy 2 Nitrophenoxy Ethan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic behavior and spatial arrangement of atoms in a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the time-independent Schrödinger equation, providing detailed information on molecular orbitals, charge distribution, and optimized geometry. niser.ac.inarxiv.org

DFT methods, particularly those using hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting the molecular properties of organic compounds. ymerdigital.com Ab initio methods, while often more computationally intensive, can offer higher accuracy. These calculations begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy structure on the potential energy surface.

For 2-(4-methoxy-2-nitrophenoxy)ethan-1-ol, these calculations would reveal the planarity of the benzene (B151609) ring and the specific bond lengths and angles influenced by its substituents. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and ethoxy groups create a complex electronic environment that affects the geometry. For instance, the C-N bond of the nitro group and the C-O bonds of the ether and methoxy groups would be of particular interest.

Table 1: Predicted Molecular Geometry Parameters for this compound This table presents theoretically expected values based on DFT calculations for similar molecular structures. Actual values would require specific computation for the title compound.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aromatic)-N(nitro) | ~1.45 Å |

| Bond Length | N-O(nitro) | ~1.22 Å |

| Bond Length | C(aromatic)-O(methoxy) | ~1.36 Å |

| Bond Length | C(aromatic)-O(ether) | ~1.37 Å |

| Bond Angle | O-N-O(nitro) | ~125° |

| Bond Angle | C-C-N(aromatic) | ~120° |

| Bond Angle | C-O-C(ether) | ~118° |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The ethan-1-ol side chain attached to the phenoxy group introduces significant conformational flexibility to the molecule. Understanding the preferred three-dimensional shapes, or conformations, is crucial as they can influence the molecule's physical properties and biological activity.

Conformational analysis is typically performed using Molecular Mechanics (MM) force fields, which are computationally less demanding than quantum methods. These methods model the molecule as a collection of atoms connected by springs, allowing for rapid calculation of energies for different conformations. By systematically rotating the rotatable bonds (dihedral angles), a potential energy landscape can be generated, identifying low-energy, stable conformers. The key dihedral angles in the side chain of this compound are C(aromatic)-O-C-C and O-C-C-O.

Molecular Dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions over time. nih.gov This provides insight into the dynamic behavior of the molecule, such as the rate of conformational changes and the flexibility of the side chain. chemrxiv.orgrsc.org For molecules with flexible side chains, MD simulations can reveal how the chain folds and interacts with other parts of the molecule, such as potential intramolecular hydrogen bonding between the terminal hydroxyl group and the oxygen of the nitro group or the ether linkage. nih.govchemrxiv.org

Table 2: Hypothetical Low-Energy Conformers of the Ethan-1-ol Side Chain This table illustrates potential stable conformers identified through conformational analysis. The relative energies are hypothetical and would be determined by computational scans.

| Conformer | Dihedral Angle (O-C-C-O) | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | ~180° | The terminal oxygen is directed away from the phenoxy oxygen. | 0.0 |

| Gauche | ~60° | The terminal oxygen is closer to the phenoxy oxygen. | +0.5 |

| Gauche (H-bonded) | Variable | A conformation stabilized by an intramolecular hydrogen bond. | -1.0 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. wisc.edu The chemical shifts of the aromatic protons are heavily influenced by the electronic effects of the substituents. In this compound, the nitro group is a strong electron-withdrawing group, which deshields the ortho and para protons, shifting them downfield. stackexchange.comcore.ac.uk Conversely, the methoxy and phenoxy groups are electron-donating through resonance, which shields the ortho and para positions, shifting them upfield. libretexts.org The interplay of these effects determines the final chemical shifts of the three aromatic protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Predicted values are relative to a standard (e.g., TMS) and are based on substituent effects. The benzene proton chemical shift is ~7.3 ppm. wisc.edu

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reasoning |

|---|---|---|---|---|

| Aromatic H | H-3 | ~7.5 | ~115 | Ortho to -NO₂ (deshielding), meta to -OCH₃ and -OR (weak effect). |

| Aromatic H | H-5 | ~7.0 | ~110 | Ortho to -OCH₃ (shielding), meta to -NO₂ and -OR (weak effect). |

| Aromatic H | H-6 | ~7.2 | ~120 | Ortho to -OR (shielding), meta to -NO₂ and -OCH₃ (weak effect). |

| Side Chain H | -O-CH₂- | ~4.2 | ~70 | Adjacent to ether oxygen. |

| Side Chain H | -CH₂-OH | ~3.9 | ~61 | Adjacent to hydroxyl group. |

Vibrational Frequencies: The simulation of infrared (IR) spectra involves calculating the vibrational frequencies and their corresponding intensities. q-chem.com This is typically done within the harmonic oscillator approximation, where frequencies are obtained by diagonalizing the Hessian matrix (the matrix of second derivatives of the energy). readthedocs.io DFT calculations can predict the vibrational spectrum with good accuracy. researchgate.net The predicted spectrum for this compound would show characteristic bands for its functional groups.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) Frequencies are based on typical ranges for functional groups found in similar aromatic nitro compounds and phenols. researchgate.netesisresearch.org

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol -OH | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | -CH₂- groups | 2850 - 3000 |

| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1570 |

| NO₂ Symmetric Stretch | Nitro Group | 1300 - 1370 |

| C=C Stretch (aromatic) | Aromatic Ring | 1450 - 1600 |

| C-O Stretch (aryl ether) | Ar-O-R | 1200 - 1275 |

| C-O Stretch (alcohol) | -CH₂-OH | 1000 - 1260 |

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along the reaction pathway. wikipedia.orgbritannica.com

To study a reaction, a Potential Energy Surface (PES) is mapped out, which describes the energy of the system as a function of the positions of the atoms. niser.ac.in Reactants and products correspond to minima on the PES, while transition states are saddle points. researchgate.net By calculating the energies of these stationary points, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined.

For this compound, a potential reaction for study is Nucleophilic Aromatic Substitution (SₙAr), where a nucleophile replaces the nitro group. This reaction is plausible because the nitro group is a strong activating group for SₙAr. masterorganicchemistry.com Computational modeling would involve identifying the transition state for the addition of the nucleophile to the aromatic ring, leading to a high-energy intermediate (a Meisenheimer complex), followed by the departure of the nitro group. masterorganicchemistry.com

Table 5: Hypothetical Species in the SₙAr Reaction Pathway This table outlines the key structures that would be modeled to map the potential energy surface for a hypothetical SₙAr reaction with a nucleophile (Nu⁻).

| Species | Description | Role on PES |

|---|---|---|

| Reactants | This compound + Nu⁻ | Energy Minimum |

| Transition State 1 (TS1) | Nucleophile attacking the C-NO₂ carbon. | Saddle Point |

| Meisenheimer Complex | Negatively charged intermediate with both -NO₂ and -Nu bonded. | Intermediate Minimum |

| Transition State 2 (TS2) | Expulsion of the nitrite (B80452) ion (NO₂⁻). | Saddle Point |

| Products | The substituted product + NO₂⁻ | Energy Minimum |

Aromaticity Analysis and Substituent Electronic Effects on the Benzene Ring

The reactivity and stability of the benzene ring are governed by its aromaticity and the electronic effects of its substituents. The substituents on this compound exert competing electronic influences.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R). It deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. libretexts.orgucsb.edu

Methoxy Group (-OCH₃): This group is electron-withdrawing inductively (-I) due to the oxygen's electronegativity but is strongly electron-donating through resonance (+R) because of the oxygen's lone pairs. The resonance effect dominates, making it an activating group for electrophilic substitution. minia.edu.eg

The combination of a strong electron-donating group (methoxy) para to a strong electron-withdrawing group (nitro) creates a "push-pull" system. This polarization enhances the dipole moment of the molecule and significantly affects the electron density at different positions on the ring. The C-3 and C-5 positions are the most electron-rich and would be the likely sites for electrophilic attack, while the C-2 position is highly electron-deficient and susceptible to nucleophilic attack.

Table 6: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

|---|---|---|---|---|

| -NO₂ | 2 | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating |

| -OCH₃ | 4 | Withdrawing (-I) | Donating (+R) | Strongly Activating |

| -OCH₂CH₂OH | 1 | Withdrawing (-I) | Donating (+R) | Activating |

Synthesis and Chemical Exploration of Derivatives and Analogues of 2 4 Methoxy 2 Nitrophenoxy Ethan 1 Ol

Systematic Modification of the Nitro Group

The nitro group on the aromatic ring is a key feature of 2-(4-methoxy-2-nitrophenoxy)ethan-1-ol, significantly influencing its electronic properties. Its transformation into other functionalities opens up a wide array of synthetic possibilities.

Amination, Diazotization, and Subsequent Transformations

A common and highly useful transformation of the nitro group is its reduction to an amine. This can be achieved using various reducing agents. For instance, a similar compound, ethyl p-nitrophenoxy acetate, has been successfully reduced to the corresponding amine using a mixture of iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water solvent system. mdpi.com This method is known for its efficiency and selectivity, suggesting its applicability to this compound to yield 2-(2-amino-4-methoxyphenoxy)ethan-1-ol.

The resulting amino group is a versatile handle for further functionalization. One of the most powerful methods for introducing a variety of substituents onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer or related reaction. wikipedia.orgorganic-chemistry.orgnih.gov The primary aromatic amine, 2-(2-amino-4-methoxyphenoxy)ethan-1-ol, can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). vedantu.com

This diazonium salt intermediate can then be subjected to various nucleophilic substitution reactions, typically catalyzed by copper(I) salts in the Sandmeyer reaction. wikipedia.orgvedantu.com This allows for the introduction of a wide range of substituents in place of the original nitro group.

Table 1: Potential Transformations of 2-(2-amino-4-methoxyphenoxy)ethan-1-ol via Diazotization

| Reagent | Product | Reaction Type |

| CuCl | 2-(2-chloro-4-methoxyphenoxy)ethan-1-ol | Sandmeyer Reaction |

| CuBr | 2-(2-bromo-4-methoxyphenoxy)ethan-1-ol | Sandmeyer Reaction |

| CuCN | 2-(2-cyano-4-methoxyphenoxy)ethan-1-ol | Sandmeyer Reaction |

| H₂O, heat | 2-(2-hydroxy-4-methoxyphenoxy)ethan-1-ol | Hydrolysis |

| HBF₄, heat | 2-(2-fluoro-4-methoxyphenoxy)ethan-1-ol | Balz-Schiemann Reaction |

Exploration of Other Electron-Withdrawing Groups

While the nitro group is a strong electron-withdrawing group, its replacement with other functionalities with similar electronic properties can fine-tune the characteristics of the molecule. The cyano group, as introduced via the Sandmeyer reaction mentioned above, is one such example. Further exploration could involve the synthesis of analogues with other electron-withdrawing groups such as sulfonyl or trifluoromethyl moieties. The introduction of a trifluoromethyl group, for instance, has been achieved through Sandmeyer-type reactions and can significantly alter the lipophilicity and metabolic stability of aromatic compounds. wikipedia.org

Diversification of the Ether Linkage and Alkyl Chain Length

The ether linkage and the length of the alkyl chain are crucial structural elements that can be modified to alter the molecule's conformation, flexibility, and polarity. The Williamson ether synthesis is a classic and versatile method for the formation of ethers and can be readily applied to synthesize analogues of this compound. masterorganicchemistry.combyjus.comlearncbse.in

This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this context, 4-methoxy-2-nitrophenol (B75764) can be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which can then react with various haloalcohols of different chain lengths to yield a homologous series of compounds.

For example, the reaction of the sodium salt of 4-methoxy-2-nitrophenol with 3-chloro-1-propanol (B141029) would yield 3-(4-methoxy-2-nitrophenoxy)propan-1-ol. Similarly, using longer chain haloalcohols would result in analogues with extended alkyl chains.

Furthermore, the ether linkage itself can be diversified. For instance, reacting 4-methoxy-2-nitrophenol with a di-haloalkane could lead to the formation of dimeric structures. A related synthesis of 1,3-bis(2-nitrophenoxy)propan-2-ol has been reported, where o-nitrophenol was reacted with epichlorohydrin (B41342) in the presence of sodium hydroxide (B78521). nih.gov A similar strategy could be employed with 4-methoxy-2-nitrophenol to generate 1,3-bis(4-methoxy-2-nitrophenoxy)propan-2-ol.

Substitution Pattern Variations on the Aromatic Ring

Altering the substitution pattern on the aromatic ring provides another avenue for creating structural diversity. This can be achieved by starting with differently substituted phenols. For example, using 3,4-dimethoxyphenol (B20763) as a starting material in a Williamson ether synthesis with 2-chloroethanol (B45725) would be expected to yield 2-(3,4-dimethoxy-2-nitrophenoxy)ethan-1-ol, assuming nitration occurs at a later stage or a pre-nitrated starting material is used. The synthesis of 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone has been reported, demonstrating the feasibility of using polysubstituted phenols in such reactions. rsc.org

The position of the methoxy (B1213986) group relative to the nitro group and the ether linkage can also be varied to explore the impact of isomeric structures on the compound's properties.

Functionalization of the Hydroxyl Group into Diverse Moieties

The primary hydroxyl group in this compound is a prime site for a variety of chemical transformations, allowing for the introduction of numerous functional groups.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or with a carboxylic acid under acidic catalysis. For example, reaction with acetyl chloride would yield 2-(4-methoxy-2-nitrophenoxy)ethyl acetate. The synthesis of ethyl 2-(4-methoxyphenoxy)acetate from 4-methoxyphenol (B1676288) and ethyl bromoacetate (B1195939) highlights the reactivity of the phenoxy moiety, and similar principles apply to the esterification of the terminal hydroxyl group. evitachem.com

Etherification: Further etherification of the hydroxyl group can be achieved through a Williamson ether synthesis. For instance, deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide), would produce the corresponding methyl ether, 1-methoxy-2-(4-methoxy-2-nitrophenoxy)ethane.

Oligomerization and Polymerization Strategies Incorporating the Core Scaffold

The core structure of this compound can be incorporated into larger oligomeric or polymeric structures by introducing a polymerizable functional group. A common strategy is to convert the terminal hydroxyl group into a polymerizable ester, such as an acrylate (B77674) or methacrylate. echemi.com

This can be achieved through esterification with acryloyl chloride or methacryloyl chloride. Alternatively, a transesterification reaction with an alkyl (meth)acrylate could be employed. A process for making (2-nitro)alkyl (meth)acrylate compounds via transesterification of a nitroalcohol with a (meth)acrylate in the presence of a catalyst has been described, suggesting a viable route to 2-(4-methoxy-2-nitrophenoxy)ethyl methacrylate. google.com

Once the polymerizable monomer is synthesized, it can undergo free-radical polymerization, initiated by a suitable radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to form a polymer with the 2-(4-methoxy-2-nitrophenoxy)ethoxy moiety as a repeating side chain. The properties of the resulting polymer would be influenced by the nature of the core scaffold.

Emerging Applications of 2 4 Methoxy 2 Nitrophenoxy Ethan 1 Ol in Chemical Synthesis and Materials Science

Utility as a Versatile Building Block in Complex Organic Synthesis

The multifunctionality of 2-(4-methoxy-2-nitrophenoxy)ethan-1-ol makes it a valuable intermediate in the synthesis of more complex organic molecules. The presence of distinct reactive sites—the nitro group, the aromatic ring, the ether linkage, and the hydroxyl group—allows for a variety of chemical transformations.

The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation, diazotization, and the synthesis of heterocyclic compounds. The aromatic ring itself is susceptible to electrophilic substitution reactions, with the methoxy (B1213986) and nitro groups directing incoming electrophiles to specific positions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. This versatility allows for the strategic construction of complex molecular frameworks.

Key Functional Groups and Potential Transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| Nitro Group (-NO2) | Reduction | Anilines |

| Aromatic Ring | Electrophilic Substitution | Substituted benzene (B151609) derivatives |

| Hydroxyl Group (-OH) | Oxidation, Esterification, Etherification | Aldehydes, Carboxylic acids, Esters, Ethers |

Precursors for Functional Materials and Polymers

The structure of this compound is well-suited for its use as a precursor in the synthesis of functional materials and polymers.

Monomers for Polymeric Structures

The hydroxyl group of this compound can be functionalized to introduce polymerizable groups, such as acrylates or methacrylates. The resulting monomers can then be polymerized through various techniques, including free-radical polymerization, to yield polymers with tailored properties. The presence of the methoxy and nitro groups on the phenoxy side chain can impart specific characteristics to the resulting polymer, such as altered solubility, thermal stability, and refractive index. Lignin-derived monomers like 2-methoxy-4-vinylphenol (B128420) have been successfully used to create biobased functional materials, suggesting a similar potential for derivatives of this compound. nih.govmdpi.com

Components in Coatings and Resins

The di-functionality of this compound (possessing a hydroxyl group) makes it a potential candidate for incorporation into polyester (B1180765) or polyurethane resins. By reacting with diacids or diisocyanates, it can be integrated into polymer backbones, influencing the properties of the final coating or resin. The aromatic and nitro functionalities could enhance properties such as adhesion, chemical resistance, and thermal stability.

Role in Ligand Design for Organometallic Catalysis

While specific research on this compound in ligand design is not widely documented, its structure contains key features that are desirable for the synthesis of ligands for organometallic catalysis. The ether oxygen and the hydroxyl group can act as coordination sites for metal ions. Furthermore, the nitro group can be reduced to an amine, which is a common coordinating group in a vast array of ligands. The methoxy group can also influence the electronic properties of the ligand, thereby tuning the catalytic activity of the corresponding metal complex. A plethora of organotin(IV) complexes with various ligands have been studied for their diverse applications, highlighting the broad scope of ligand design in organometallic chemistry. mdpi.com

Potential Ligand Synthesis from this compound:

| Modification of Parent Compound | Resulting Ligand Type | Potential Metal Coordination |

| Reduction of Nitro Group | Amino-alcohol | Transition metals (e.g., Cu, Pd, Ru) |

| Functionalization of Hydroxyl Group | Ether-phosphine | Rhodium, Iridium |

Potential in Optoelectronic or Photonic Devices (e.g., photochromic materials)

Nitroaromatic compounds are known to be key components in a variety of photoactive materials. The presence of the nitro group in this compound suggests its potential as a precursor for materials with interesting optical properties, including photochromic materials. acs.orglabinsights.nl Photochromic materials can undergo a reversible change in color upon exposure to light. rsc.orgkingchroma.comolikrom.com The electronic properties of the nitro-substituted aromatic ring could be harnessed to create molecules that exhibit changes in their absorption spectra upon photo-irradiation. By chemically modifying the hydroxyl group to attach other photoactive moieties or to incorporate the molecule into a polymer matrix, it may be possible to develop novel photoresponsive materials.

Applications in Analytical Chemistry: Probes and Sensors (non-biological)

The structural motifs within this compound provide a basis for the development of chemical probes and sensors for non-biological applications. The nitroaromatic group is a well-known electrophore and can be used in the design of electrochemical sensors. Furthermore, the phenoxy and hydroxyl moieties can be functionalized with fluorophores or chromophores to create optical sensors. For instance, the specific binding of an analyte to a receptor unit attached to the this compound framework could induce a change in the fluorescence or color of the molecule, allowing for the detection of the analyte.

Future Research Directions and Challenges in the Chemistry of 2 4 Methoxy 2 Nitrophenoxy Ethan 1 Ol

Development of Highly Efficient and Selective Synthetic Routes

The efficient and selective synthesis of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol is paramount for its availability for further research and potential commercial applications. Current synthetic approaches can be inferred from related compounds, but dedicated research into optimized routes presents a significant area for future investigation. A plausible synthetic pathway involves the etherification of 4-methoxy-2-nitrophenol (B75764) with a suitable two-carbon synthon.

A key challenge lies in achieving high regioselectivity and yield. Traditional Williamson ether synthesis, while foundational, often requires harsh conditions and can lead to side products. Future research should focus on the development of novel catalytic systems that can operate under milder conditions with improved selectivity. For instance, the use of transition-metal catalysts, such as copper or palladium complexes, could facilitate the coupling of 4-methoxy-2-nitrophenol with 2-bromoethanol (B42945) or a related electrophile with greater efficiency.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Precursors | Potential Catalysts/Reagents | Key Research Focus |

| Williamson Ether Synthesis | 4-methoxy-2-nitrophenol, 2-haloethanol | Strong base (e.g., NaH, K2CO3) | Optimization of reaction conditions to maximize yield and minimize side reactions. |

| Transition-Metal Catalyzed Coupling | 4-methoxy-2-nitrophenol, 2-haloethanol | Copper or Palladium catalysts with appropriate ligands | Development of highly active and selective catalysts for milder reaction conditions. |

| Ring-Opening of Epoxides | 4-methoxy-2-nitrophenol, Ethylene (B1197577) oxide | Base or acid catalyst | Control of regioselectivity and prevention of polymerization. |

Deeper Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of this compound is largely dictated by its three key functional groups: the nitro group, the aromatic ether linkage, and the primary alcohol. While the individual reactivity of these groups is well-understood, their interplay within the same molecule could lead to unconventional reactivity and novel chemical transformations.

Future research should aim to explore these possibilities. For example, the nitro group is a versatile functional group that can be reduced to an amine, which in turn can be further functionalized. The selective reduction of the nitro group in the presence of the ether and alcohol functionalities is a key challenge that could be addressed through the development of chemoselective catalysts.

Moreover, the aromatic ring, activated by the nitro group, could be susceptible to nucleophilic aromatic substitution, allowing for the displacement of the methoxy (B1213986) group or other substituents. The primary alcohol offers a handle for further derivatization through oxidation to an aldehyde or carboxylic acid, or through esterification and etherification reactions. A deeper understanding of the chemoselectivity of these transformations is crucial for the strategic use of this compound as a building block in organic synthesis.

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced synthesis technologies such as flow chemistry and automated synthesis holds immense promise for the production of this compound. Flow chemistry, in particular, offers significant advantages for nitration reactions, which are often highly exothermic and can pose safety risks in traditional batch reactors. The synthesis of a key precursor, 4-methoxy-2-nitroaniline, has already been demonstrated using a continuous flow reactor, highlighting the feasibility of this approach. google.com

Future research should focus on developing a continuous flow process for the entire synthesis of this compound. This would involve the design of a multi-step flow system where each reaction step is optimized for temperature, pressure, and reaction time. Such a system would not only enhance safety and efficiency but also allow for easier scale-up.

Automated synthesis platforms, which combine robotics with chemical reactors, could be employed for the rapid optimization of reaction conditions and for the synthesis of a library of derivatives of this compound. This would accelerate the discovery of new compounds with potentially valuable properties.

Interdisciplinary Research with Materials Science for Novel Functional Entities

The unique combination of a nitroaromatic core and a flexible hydroxyethyl (B10761427) side chain in this compound makes it an interesting candidate for interdisciplinary research with materials science. Nitroaromatic compounds are known to possess interesting optical and electronic properties and have been used in the development of sensors and functional polymers.

Future research could explore the incorporation of this compound as a monomer or a functional additive in the creation of novel polymers. The presence of the hydroxyl group allows for its covalent incorporation into polymer backbones, such as polyesters or polyurethanes. The nitro group could impart specific properties to the resulting material, such as a high refractive index or nonlinear optical activity.

Furthermore, this compound or its derivatives could be investigated for their potential in the development of chemical sensors. The electron-deficient nitroaromatic ring can interact with electron-rich analytes, leading to a detectable change in optical or electronic properties.

Addressing Scalability and Sustainable Production Methodologies

For this compound to be a viable intermediate in any large-scale application, its production must be scalable and sustainable. A significant challenge in the synthesis of many nitroaromatic compounds is the use of harsh nitrating agents, such as mixed nitric and sulfuric acids, which generate large amounts of acidic waste.

Future research must focus on developing greener and more sustainable synthetic methodologies. This includes the use of alternative, less hazardous nitrating agents and the development of catalytic systems that can operate under more environmentally benign conditions. The use of solvents is another critical aspect of sustainable production. Research into solvent-free reaction conditions or the use of greener solvents, such as water or bio-derived solvents, is essential.

Q & A

Q. What are the key synthetic routes for preparing 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol, and how are intermediates stabilized?

- Methodological Answer: A common approach involves nitration and etherification steps. For example, the nitro group can be introduced via electrophilic aromatic substitution on a methoxyphenol derivative, followed by coupling with ethylene glycol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ethanolic linkage. Stabilization of intermediates often requires protection of reactive hydroxyl groups (e.g., using tetrahydropyranyl ethers) to prevent side reactions . Purification typically employs column chromatography with gradients of ethyl acetate/hexane.